molecular formula C6H2Br3N3 B6270628 2-azido-1,3,5-tribromobenzene CAS No. 13125-57-0

2-azido-1,3,5-tribromobenzene

Cat. No. B6270628
CAS RN: 13125-57-0
M. Wt: 355.8
InChI Key:
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Description

2-azido-1,3,5-tribromobenzene is an organic compound with the chemical formula C6H2Br3N3O. It is a colorless solid that is soluble in organic solvents and has a melting point of 80 °C. 2-azido-1,3,5-tribromobenzene is a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds such as amines and other organic molecules. It is also used in scientific research, as it is a versatile reagent that can be used to study the mechanisms of various biochemical and physiological processes.

Scientific Research Applications

2-azido-1,3,5-tribromobenzene has a variety of scientific research applications. It can be used to study the mechanisms of various biochemical and physiological processes, such as protein folding and enzyme catalysis. It can also be used to synthesize a variety of compounds such as amines and other organic molecules. Additionally, it can be used to study the structure and reactivity of organic molecules, as it is a versatile reagent that can be used in a variety of reactions.

Mechanism of Action

2-azido-1,3,5-tribromobenzene is a useful reagent in organic synthesis as it is a versatile reagent that can be used to study the mechanisms of various biochemical and physiological processes. The mechanism of action of 2-azido-1,3,5-tribromobenzene involves the formation of an intermediate, 2-azido-1,3,5-tribromobenzene, which can then react with a base, such as sodium hydroxide or potassium hydroxide, to form the final product. The reaction is shown below:
2-azido-1,3,5-tribromobenzene + NaOH/KOH → 2-azido-1,3,5-tribromobenzene
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-azido-1,3,5-tribromobenzene are not yet fully understood. However, it has been shown to have an effect on protein folding and enzyme catalysis, and it has been used to study the structure and reactivity of organic molecules. Additionally, it has been used in the synthesis of various compounds such as amines and other organic molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-azido-1,3,5-tribromobenzene in lab experiments is its versatility. It can be used to study the mechanisms of various biochemical and physiological processes, as well as to synthesize a variety of compounds such as amines and other organic molecules. Additionally, it is relatively easy to synthesize and can be stored at room temperature.
However, there are some limitations to using 2-azido-1,3,5-tribromobenzene in lab experiments. It is a hazardous compound and should be handled with care. Additionally, it is sensitive to light and should be stored in a dark place. Finally, it can react with many other compounds and should be used with caution.

Future Directions

The future directions for research on 2-azido-1,3,5-tribromobenzene include further study of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research can be conducted on its reactivity and synthesis, as well as its use in the synthesis of other compounds. Finally, further research can be conducted on its potential applications in other fields, such as in materials science and nanotechnology.

Synthesis Methods

2-azido-1,3,5-tribromobenzene can be synthesized from 1,3,5-tribromobenzene and sodium azide. The reaction is carried out in an inert atmosphere such as nitrogen and proceeds in two steps. In the first step, 1,3,5-tribromobenzene is treated with sodium azide to form an intermediate, 2-azido-1,3,5-tribromobenzene. In the second step, the intermediate is treated with a base, such as sodium hydroxide or potassium hydroxide, to form the final product. The reaction is shown below:
1,3,5-tribromobenzene + NaN3 → 2-azido-1,3,5-tribromobenzene
2-azido-1,3,5-tribromobenzene + NaOH/KOH → 2-azido-1,3,5-tribromobenzene

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-1,3,5-tribromobenzene can be achieved through a substitution reaction of 1,3,5-tribromobenzene with sodium azide.", "Starting Materials": [ "1,3,5-tribromobenzene", "Sodium azide", "Dimethylformamide (DMF)", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 1,3,5-tribromobenzene (1.0 g) and sodium azide (1.2 g) in DMF (10 mL) in a round-bottom flask.", "Step 2: Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add chloroform (20 mL).", "Step 4: Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Evaporate the solvent under reduced pressure to obtain a yellow solid, which is 2-azido-1,3,5-tribromobenzene." ] }

CAS RN

13125-57-0

Molecular Formula

C6H2Br3N3

Molecular Weight

355.8

Purity

95

Origin of Product

United States

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